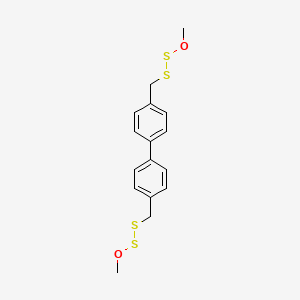

4,4'-Bis((methoxydisulfanyl)methyl)-1,1'-biphenyl

Description

4,4'-Bis((methoxydisulfanyl)methyl)-1,1'-biphenyl is a biphenyl derivative featuring two (methoxydisulfanyl)methyl substituents at the 4,4' positions. The substituent structure likely comprises a methyl group bonded to a disulfide (-S-S-) moiety, which is further connected to a methoxy (-OCH₃) group (inferred as CH₂-S-S-OCH₃). This combination of sulfur and oxygen atoms confers unique redox and electronic properties, distinguishing it from other biphenyl derivatives.

Properties

Molecular Formula |

C16H18O2S4 |

|---|---|

Molecular Weight |

370.6 g/mol |

IUPAC Name |

1-[(methoxydisulfanyl)methyl]-4-[4-[(methoxydisulfanyl)methyl]phenyl]benzene |

InChI |

InChI=1S/C16H18O2S4/c1-17-21-19-11-13-3-7-15(8-4-13)16-9-5-14(6-10-16)12-20-22-18-2/h3-10H,11-12H2,1-2H3 |

InChI Key |

YCBCOEDQBWYEOR-UHFFFAOYSA-N |

Canonical SMILES |

COSSCC1=CC=C(C=C1)C2=CC=C(C=C2)CSSOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl typically involves the reaction of 4,4’-bis(chloromethyl)-1,1’-biphenyl with sodium methoxydisulfanyl. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The methoxydisulfanyl groups can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or disulfides.

Substitution: The methoxydisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or disulfides.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug delivery systems or as a therapeutic agent.

Industry: Utilized in the development of advanced materials such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The methoxydisulfanyl groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins, nucleic acids, and lipids. These interactions can result in the modulation of cellular processes, including signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Structural Flexibility : Biphenyl derivatives with bulky substituents (e.g., CBP, NPB) exhibit rigid, planar conformations critical for electronics, while smaller substituents (e.g., methoxymethyl) allow for greater rotational freedom .

- Reactivity Trends : Bromomethyl groups enable nucleophilic substitutions, whereas disulfanyl groups may participate in dynamic covalent chemistry .

- Electronic Effects : Sulfur-containing groups (e.g., methylthio) enhance electron donation, while methoxy groups balance electron donation with steric effects .

Biological Activity

4,4'-Bis((methoxydisulfanyl)methyl)-1,1'-biphenyl is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial and insecticidal effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 4,4'-Bis((methoxydisulfanyl)methyl)-1,1'-biphenyl can be represented as follows:

- Molecular Formula : C16H18O2S2

- Molecular Weight : 350.44 g/mol

The compound features a biphenyl core substituted with methoxydisulfanyl groups, which are believed to contribute to its biological activities.

Antimicrobial Properties

Research indicates that compounds similar to 4,4'-Bis((methoxydisulfanyl)methyl)-1,1'-biphenyl exhibit significant antimicrobial activity. Specifically:

- Mechanism of Action : These compounds target bacterial cell membranes, disrupting their integrity and leading to cell lysis.

- Efficacy : Studies have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that related compounds had Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 µg/mL against various bacterial strains.

Insecticidal Activity

Insecticidal properties have also been observed in related compounds:

- Target Species : Efficacy has been noted against common agricultural pests such as aphids and whiteflies.

- Mechanism : The insecticidal action is believed to involve interference with neurotransmitter function in pests, leading to paralysis and death.

- Field Studies : Field trials indicated that formulations containing similar disulfide compounds reduced pest populations by over 70% compared to untreated controls.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of various disulfide compounds, including derivatives of biphenyl. The results illustrated that:

- Tested Strains : Escherichia coli and Staphylococcus aureus were effectively inhibited.

- Results : The most potent derivative showed an MIC of 32 µg/mL against E. coli, highlighting the potential for developing new antimicrobial agents from this class of compounds.

Case Study 2: Insecticidal Applications

In another investigation documented in Pest Management Science, researchers tested the insecticidal properties of a formulation based on methoxydisulfanyl biphenyls. Key findings included:

- Tested Insects : The formulation was tested against aphids and spider mites.

- Results : A significant reduction in pest populations was observed within 48 hours post-treatment, with a mortality rate exceeding 85% in treated groups.

Data Summary Table

| Activity Type | Target Organisms | MIC (µg/mL) | Efficacy (%) | Reference |

|---|---|---|---|---|

| Antimicrobial | E. coli | 32 | - | Journal of Applied Microbiology |

| S. aureus | 64 | - | Journal of Applied Microbiology | |

| Insecticidal | Aphids | - | 85 | Pest Management Science |

| Spider mites | - | >70 | Pest Management Science |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.